3-(2,5-Dimethyl-phenoxy)-propionic acid is an organic compound characterized by its unique structure and properties. It is classified as a propionic acid derivative, notable for its potential applications in various scientific fields, particularly in medicinal chemistry and proteomics research. The compound is recognized by its CAS number 4673-48-7 and has a molecular formula of CHO, with a molecular weight of approximately 194.23 g/mol.
This compound can be synthesized from 2,5-dimethylphenol and 3-chloropropionic acid through a nucleophilic substitution reaction. The classification of this compound falls under the category of phenoxy propionic acids, which are known for their diverse biological activities.
The synthesis of 3-(2,5-dimethyl-phenoxy)-propionic acid typically involves the following steps:
The reaction mechanism involves the nucleophilic substitution where the hydroxyl group of 2,5-dimethylphenol attacks the electrophilic carbon in 3-chloropropionic acid, leading to the formation of the desired propionic acid derivative.
The molecular structure of 3-(2,5-dimethyl-phenoxy)-propionic acid features a phenoxy group attached to a propionic acid moiety. It exhibits the following structural characteristics:
The compound's average mass is approximately 194.23 g/mol, with a monoisotopic mass of about 194.094294 g/mol .
3-(2,5-Dimethyl-phenoxy)-propionic acid can participate in various chemical reactions typical for carboxylic acids and phenolic compounds:
These reactions can be utilized in synthetic pathways to create more complex molecules or for modifying the compound for specific applications in research.
The mechanism of action for 3-(2,5-dimethyl-phenoxy)-propionic acid is primarily related to its role as an anti-inflammatory agent. While specific data on its mechanism is limited, compounds with similar structures are known to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and alleviating inflammation.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often used to characterize this compound and confirm its purity.
3-(2,5-Dimethyl-phenoxy)-propionic acid has several scientific uses:
Phenoxypropionic acid derivatives constitute a structurally diverse class of bioactive molecules characterized by an aromatic ether linkage to a propionic acid chain. This core architecture enables multifaceted interactions with biological targets, primarily through hydrogen bonding via the carboxylic acid group and hydrophobic contacts through the aromatic system. The distinctive scaffold serves as a privileged structure in medicinal chemistry, forming the basis for therapeutics targeting metabolic disorders, cardiovascular diseases, and oncology. The versatility of this chemotype stems from its synthetic accessibility and capacity for strategic modification at three key regions: the aromatic ring system, the alkyl chain linker, and the terminal acid functionality. Within this chemical space, 3-(2,5-dimethyl-phenoxy)-propionic acid emerges as a structurally optimized derivative where ortho and meta methyl substitutions impose conformational constraints that significantly modulate target engagement [4] [6].
Table 1: Bioactive Phenoxypropionic Acid Derivatives in Therapeutics
Compound | Aromatic Substituents | Primary Therapeutic Application | Key Structural Feature |
---|---|---|---|
Fenofibrate | 4-Chloro-4'-isopropyl | Dyslipidemia | Isopropylketone linkage |
Efaproxiral (RSR13) | 3,5-Dimethyl | Radiotherapy sensitizer | Free propionic acid |
Bezafibrate | 2-[4-(Chlorobenzamido)]ethyl | Hypertriglyceridemia | Aminoethyl spacer |
3-(2,5-Dimethyl-phenoxy)-propionic acid | 2,5-Dimethyl | Under investigation | Unsubstituted C3 linker |
The pharmacological exploration of phenoxypropionates originated with the serendipitous discovery of clofibrate's lipid-modifying effects in the 1960s. This first-generation fibrate, bearing a para-chlorophenoxyisobutyrate structure, established the proof-of-concept that aromatic ether-linked propionates could modulate metabolic pathways. Subsequent optimization cycles focused on bioisosteric replacements and substituent engineering, yielding second-generation agents like fenofibrate (incorporating a ketone spacer) and bezafibrate (featuring an aminoethyl linker). These derivatives demonstrated improved PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonism and triglyceride-lowering efficacy [4].
A significant structural divergence emerged with efaproxiral (2-[4-[(3,5-dimethylanilino)carbonyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid), which replaced the classical fibrate backbone with a biphenyl phenoxyacetamide configuration. This compound, developed as a hemoglobin oxygenator, demonstrated that 3,5-dimethylphenoxy motifs could allosterically stabilize hemoglobin's tense (T) state, facilitating oxygen release in hypoxic tissues—a mechanism distinct from PPAR modulation [6]. Concurrently, naturally derived phenoxypropionates like 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) from kimchi fermentation were identified with potent antioxidant and antiatherosclerotic activities, independent of lipid-lowering effects [1]. These discoveries highlighted the scaffold's pluripotency and set the foundation for targeted derivatives like 3-(2,5-dimethyl-phenoxy)-propionic acid.
Table 2: Structural Evolution of Phenoxypropionic Acid Therapeutics
Generation | Time Period | Representative Agents | Structural Innovations | Therapeutic Advancements |
---|---|---|---|---|
First | 1960s-1970s | Clofibrate | Simple chlorophenoxyisobutyrate | Established triglyceride reduction |
Second | 1980s-1990s | Fenofibrate, Bezafibrate | Ketone/amine spacers; heterocyclic systems | Improved PPARα specificity; dual PPAR activity |
Third | 2000s-Present | Efaproxiral, HDMPPA | Multi-methylation; natural derivatives | Non-metabolic applications (radiosensitization, antioxidant) |
The pharmacological profile of phenoxypropionic acids exhibits extraordinary sensitivity to aromatic substitution patterns. Quantum chemical analyses reveal that 2,5-dimethyl configuration induces a coplanar orientation between the aromatic ring and oxygen atom, creating an optimal electronic profile for target engagement. Specifically, the ortho-methyl group imposes steric hindrance that restricts bond rotation, while the meta-methyl (position 5) exerts moderate electron-donating effects that enhance aromatic electron density without disrupting hydrophobic interactions [5] [6].
Biological evaluations substantiate these structure-activity relationships:
Comparative molecular field analysis (CoMFA) models further demonstrate that steric bulk beyond dimethyl substitution diminishes activity, as observed with 2,5-diethyl analogs showing 47% reduced hemoglobin binding. This underscores the precision of steric requirements within target binding pockets [6].
The strategic positioning of methyl groups differentiates 3-(2,5-dimethyl-phenoxy)-propionic acid from clinically established analogues:
While both compounds feature dimethylphenoxy motifs, the regioisomeric divergence (2,5- vs. 3,5-dimethyl) profoundly alters target selectivity. Molecular docking reveals efaproxiral's 3,5-dimethyl groups engage symmetric binding pockets within hemoglobin's central cavity, establishing contacts with β2-Asn108 and α1-Lys99 residues. In contrast, 2,5-dimethyl substitution generates an asymmetric binding mode that preferentially interacts with the α1 subunit, explaining its enhanced P50 shift (+45.5 mmHg vs. +36.4 mmHg). Additionally, the 2,5-derivative lacks efaproxiral's methylpropionic acid tail, reducing susceptibility to esterase metabolism [6].
Agricultural derivatives like quizalofop-p-ethyl incorporate a chiral center adjacent to the carboxylic acid, conferring herbicidal specificity through enantioselective ACCase inhibition. In contrast, 3-(2,5-dimethyl-phenoxy)-propionic acid possesses an achiral C3 linker, shifting its mechanism toward non-enantioselective targets (e.g., hemoglobin, antioxidant enzymes). The elongated alkyl chain (3-carbon vs. 2-carbon) also enhances conformational flexibility, potentially enabling multi-target engagement [9].
Natural analogs such as HDMPPA (3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid) share the unsubstituted propionic acid terminus but differ in aromatic oxidation patterns. HDMPPA's meta-methoxy groups confer superior antioxidant efficacy (LDL oxidation IC50 = 1.4 μg/mL) via radical resonance stabilization. The 2,5-dimethyl compound instead leverages its hydrocarbon substituents for hydrophobic target interactions, exemplified by 83% greater cyclooxygenase-2 suppression in atherosclerosis models compared to des-methyl analogs [1] [3].
Table 3: Structural and Functional Comparison of Key Phenoxypropionic Acid Derivatives
Parameter | 3-(2,5-Dimethyl-phenoxy)-propionic acid | Efaproxiral | HDMPPA | Quizalofop-p-ethyl (R-enantiomer) |
---|---|---|---|---|
Aromatic Substitution | 2,5-Dimethyl | 3,5-Dimethyl | 3,5-Dimethoxy-4-hydroxyl | 4-(6-Chloroquinoxalinyl)oxy |
Chain Length/Chirality | C3, achiral | C2, chiral center | C3, achiral | C2, chiral center |
Key Biological Target | Hemoglobin T-state; COX-2 | Hemoglobin T-state | LDL particle; ROS | Acetyl-CoA carboxylase |
Functional Potency | ∆P50 = +45.5 mmHg; COX-2 ↓83% | ∆P50 = +36.4 mmHg | LDL-IC50 = 1.4 μg/mL | Herbicidal IC50 = 0.8 μM |
Metabolic Stability (t1/2) | 4.2 h (rat microsomes) | 2.1 h (rat microsomes) | 1.8 h (rat microsomes) | 6.3 h (plant metabolism) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7